
Selanylidenearsenic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selanylidenearsenic is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of arsenic and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of Selanylidenearsenic is not fully understood. However, it is believed that the compound exerts its effects by inducing oxidative stress and DNA damage in cancer cells. Selanylidenearsenic has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Selanylidenearsenic has been found to have both biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and decreases the expression of anti-apoptotic proteins. In bacteria, Selanylidenearsenic disrupts the biosynthesis of cell walls, leading to cell death. The compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Selanylidenearsenic in lab experiments is its low toxicity compared to other arsenic compounds. This makes it safer to handle and easier to work with. However, the compound is also highly reactive and can be unstable under certain conditions. This can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for the use of Selanylidenearsenic in scientific research. One potential application is in the development of new cancer treatments. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a therapeutic agent. Another future direction is in the development of new antimicrobial agents. Selanylidenearsenic has been found to have antimicrobial activity against various bacteria and fungi, and further research is needed to explore its potential in this area. Finally, Selanylidenearsenic may also have potential applications in catalysis, and further research is needed to explore its use in organic reactions.
Conclusion
Selanylidenearsenic is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has shown promising results in inhibiting the growth of cancer cells and as an antimicrobial agent. Further research is needed to explore its potential as a therapeutic agent and in catalysis. While the compound has advantages such as low toxicity, it can also be unstable under certain conditions, making it difficult to handle and store.
Métodos De Síntesis
Selanylidenearsenic can be synthesized using different methods, including the reaction of arsine with selenium or the reaction of arsenic trioxide with selenium dioxide. The most common method used for the synthesis of Selanylidenearsenic is the reaction of arsenic trichloride with selenium. This method involves the addition of selenium powder to a solution of arsenic trichloride in anhydrous ether. The reaction results in the formation of Selanylidenearsenic as a white solid.
Aplicaciones Científicas De Investigación
Selanylidenearsenic has been used in various scientific research applications, including cancer treatment, antimicrobial activity, and catalysis. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against various bacteria and fungi. In addition, Selanylidenearsenic has been used as a catalyst in organic reactions.
Propiedades
Número CAS |
12626-31-2 |
|---|---|
Nombre del producto |
Selanylidenearsenic |
Fórmula molecular |
AsSe |
Peso molecular |
153.89 g/mol |
Nombre IUPAC |
selanylidenearsenic |
InChI |
InChI=1S/AsSe/c1-2 |
Clave InChI |
UEQXZDBVFNJKDD-UHFFFAOYSA-N |
SMILES |
[As]=[Se] |
SMILES canónico |
[As]=[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




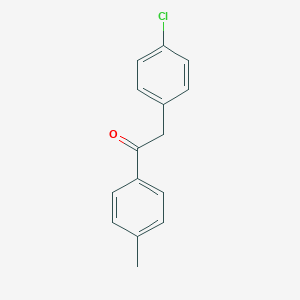
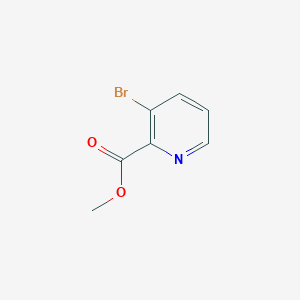
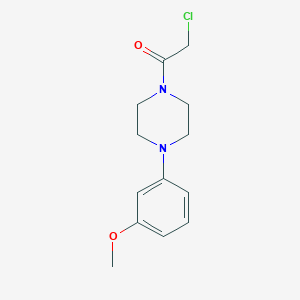
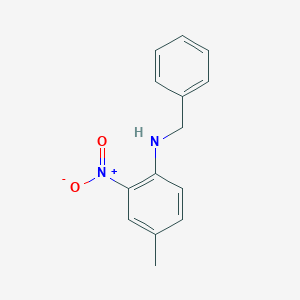
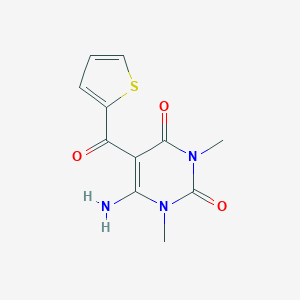
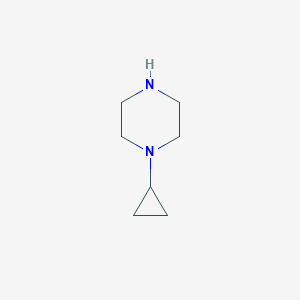
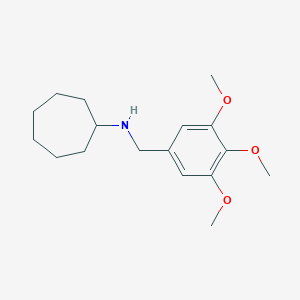
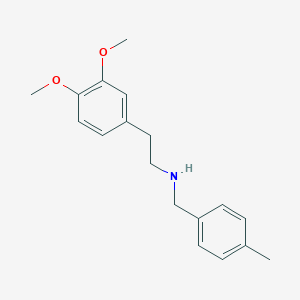
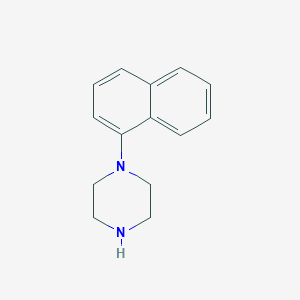
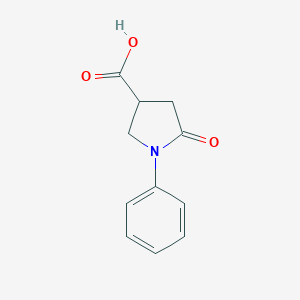
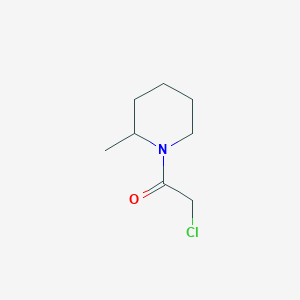
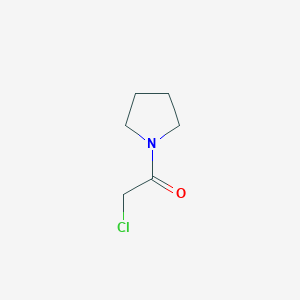
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)